molecular formula C22H21N5O3 B2861578 N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251621-69-8

N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2861578
CAS No.: 1251621-69-8
M. Wt: 403.442
InChI Key: ZQBVHUIZNNWBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, making it a prominent target in nociception and neurogenic inflammation research [2] . This compound functions by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the investigation of pain pathways, particularly in models of neuropathic and inflammatory pain [1] . Researchers utilize this molecule to elucidate the role of TRPA1 in various disease states, including chronic cough, asthma, and itch, providing critical insights for the potential development of novel therapeutic agents [2] .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-16-8-6-9-17(13-16)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-10-5-4-7-15(18)2/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBVHUIZNNWBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251634-05-5) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of 403.4 g/mol. The structure consists of an acetamide group linked to a triazole-pyrazine moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC22H21N5O3
Molecular Weight403.4 g/mol
CAS Number1251634-05-5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the use of triazole derivatives in inhibiting cancer cell proliferation through mechanisms involving thymidylate synthase inhibition. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, demonstrating their potency compared to standard drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been documented. In vitro assays have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the phenoxy group in the structure enhances its interaction with microbial targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Contributes to the compound's ability to interact with biological targets effectively.
  • Phenoxy Group : Enhances lipophilicity and facilitates membrane penetration.
  • Acetamide Moiety : Provides stability and influences binding affinity to target proteins.

Case Study 1: Anticancer Screening

A notable study involved screening a library of compounds similar to this compound on multicellular spheroids. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives. The study revealed that specific modifications in the chemical structure led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolopyrazine Derivatives

Key Structural Differences and Implications

Position 8 Modifications: 2-Methylphenoxy (Target): Enhances aromatic stacking but may reduce solubility due to hydrophobicity. Piperidinyl/Piperazinyl Groups (): Introduce basicity, improving water solubility at physiological pH. For example, the 4-(2-methylphenyl)piperazinyl group in enhances receptor-binding versatility .

Acetamide Substituents :

  • 3-Ethylphenyl (Target) : Balances lipophilicity and steric hindrance.
  • 3-(Methylsulfanyl)phenyl () : The methylsulfanyl group may confer resistance to oxidative metabolism .
  • 3-Isopropylphenyl () : Increased steric bulk could reduce off-target interactions .

Synthetic Efficiency :

  • Yields for triazolopyrazine derivatives vary significantly (51–74%), influenced by purification methods (e.g., liquid chromatography in vs. column chromatography in ) .
  • Anhydrous ZnCl₂ () and caesium carbonate () are critical for facilitating cyclization and coupling reactions, respectively .

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity : The target compound’s 3-ethylphenyl group likely increases logP compared to ’s unsubstituted acetamide.
  • Solubility: Piperazinyl/piperidinyl analogues () exhibit higher aqueous solubility than phenoxy-substituted derivatives.
  • Metabolic Stability : Methylsulfanyl () and ethyl groups (Target) may slow hepatic metabolism compared to smaller substituents .

Preparation Methods

Chloroacetylation

The 2-position of the triazolopyrazine is functionalized with a chloroacetyl group using chloroacetyl chloride. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions, with triethylamine (Et₃N) as an acid scavenger.

$$
\text{Triazolopyrazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{THF, Et₃N, 0–5°C}} \text{2-Chloroacetyl-triazolopyrazine}
$$

Reaction Metrics

Parameter Value
Yield 85–90%
Purity (HPLC) ≥95%

Coupling with 3-Ethylaniline

The chloroacetylated intermediate reacts with 3-ethylaniline in a nucleophilic acyl substitution. The reaction is performed in acetonitrile at reflux (82°C) for 6 hours, with potassium iodide (KI) as a catalyst to enhance reactivity.

$$
\text{2-Chloroacetyl-triazolopyrazine} + \text{3-Ethylaniline} \xrightarrow{\text{MeCN, KI, Δ}} \text{N-(3-Ethylphenyl)acetamide Derivative}
$$

Optimization Insights

  • Catalyst Role : KI facilitates the formation of a more reactive iodo intermediate, accelerating the substitution.
  • Solvent Choice : Acetonitrile provides optimal solubility for both reactants and minimizes byproduct formation.

Purification and Characterization

The crude product is purified via recrystallization from a methanol-water mixture (7:3 v/v), yielding white crystalline solids with >98% purity. Structural confirmation is achieved through spectroscopic methods:

Table 1: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, triazole-H), 7.55–6.90 (m, 8H, aromatic-H), 4.25 (s, 2H, CH₂), 2.45 (q, 2H, CH₂CH₃), 2.30 (s, 3H, CH₃), 1.15 (t, 3H, CH₂CH₃)
IR (KBr) 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
MS (ESI) m/z 435.2 [M+H]⁺

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer during the cyclization and substitution steps. Key adjustments include:

  • Residence Time Reduction : Flow systems decrease reaction times by 40–50% compared to batch processes.
  • Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing waste and costs.

Table 2: Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Cyclization Yield 70% 85%
Substitution Time 8 hours 4.5 hours
Solvent Consumption 10 L/kg 6 L/kg

Challenges and Mitigation Strategies

  • Byproduct Formation During Acylation :

    • Cause : Over-chlorination or hydrolysis of chloroacetyl chloride.
    • Solution : Strict temperature control (0–5°C) and gradual reagent addition.
  • Low Coupling Efficiency with 3-Ethylaniline :

    • Cause : Steric hindrance from the ethyl group.
    • Solution : Use of KI as a catalyst and elevated temperatures (82°C).

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the triazolopyrazine core via cyclization under acidic or basic conditions.
  • Step 2 : Introduction of the 2-methylphenoxy group at position 8 using nucleophilic substitution (e.g., with 2-methylphenol and a base like K₂CO₃ in DMF at 80–100°C).
  • Step 3 : Acetamide coupling via a nucleophilic acyl substitution reaction between the triazolopyrazine intermediate and N-(3-ethylphenyl)acetamide.
  • Critical Parameters : Reaction temperatures (controlled to ±2°C), anhydrous solvents (e.g., THF or DCM), and catalysts (e.g., HOBt/EDCI for amide bond formation).
  • Validation : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural characterization by ¹H/¹³C NMR (δ 2.1 ppm for methylphenoxy group; δ 7.3–7.5 ppm for aromatic protons) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar triazolopyrazine derivatives?

  • Methodological Answer :

  • Hypothesis Testing : Compare substituent effects (e.g., 3-ethylphenyl vs. 4-chlorophenyl) on target binding using molecular docking simulations (AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition IC₅₀).
  • Data Normalization : Use standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability.
  • Meta-Analysis : Aggregate data from similar compounds (e.g., triazolopyrazines with varying phenoxy groups) to identify SAR trends. For example, bulkier substituents at position 8 may reduce solubility but enhance target affinity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺ expected at m/z ~478.2) and NMR (¹H, ¹³C, DEPT-135) to verify substituent positions.
  • Purity Assessment : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm.
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for triazolopyrazines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • DoE Approach : Use a factorial design (e.g., 3² factorial) to test variables: solvent polarity (DMF vs. DMSO), temperature (70–110°C), and catalyst loading (5–15 mol% Pd(OAc)₂).
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., triazolopyrazine ring closure at ~1600 cm⁻¹).
  • Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in neurological disorders?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from brain lysates. Validate hits via Western blot (e.g., γ-secretase or NMDA receptor subunits).
  • Functional Assays : Measure Aβ₄₂ reduction in SH-SY5Y cells (ELISA) or long-term potentiation (LTP) in hippocampal slices.
  • Pharmacokinetics : Assess blood-brain barrier penetration via in situ mouse perfusion models .

Q. How can spectral data (e.g., NMR or IR) discrepancies between batches be systematically analyzed?

  • Methodological Answer :

  • Root-Cause Analysis : Compare impurity profiles via LC-MS; common impurities include unreacted acetamide (retention time ~8.2 min) or oxidized phenoxy derivatives.
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify batch-to-batch variability in substituent ratios.
  • Computational Modeling : Simulate expected NMR shifts (GIAO-DFT at B3LYP/6-31G* level) to distinguish stereochemical anomalies .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Kinome-Wide Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Structural Optimization : Introduce steric hindrance (e.g., 3-ethylphenyl → 3-trifluoromethylphenyl) to block access to ATP-binding pockets of non-target kinases.
  • Covalent Modification : Design prodrugs with photoactivatable groups (e.g., diazirine) for spatially controlled activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.